![molecular formula C18H22O B3381750 1-(Adamantan-1-yl)-2-phenylethan-1-one CAS No. 268543-19-7](/img/structure/B3381750.png)
1-(Adamantan-1-yl)-2-phenylethan-1-one
Overview
Description
“1-(Adamantan-1-yl)-2-phenylethan-1-one” is a chemical compound that contains an adamantyl group and a phenylethanone group . The adamantyl group is derived from adamantane, a type of hydrocarbon that has a unique, stable structure . The phenylethanone group is a type of aromatic ketone .
Synthesis Analysis
The synthesis of compounds similar to “1-(Adamantan-1-yl)-2-phenylethan-1-one” has been reported in the literature . For example, the synthesis of “1-(Adamantan-1-yl)propane-1,2-diamine” was achieved by reducing “1-(Adamantan-1-yl)-2-azidoethan-1-one oxime” with LiAlH4 . The resulting product was then resolved with L-tartaric acid .Molecular Structure Analysis
The molecular structure of “1-(Adamantan-1-yl)-2-phenylethan-1-one” would be expected to contain an adamantyl group attached to a phenylethanone group . The adamantyl group would contribute to the stability of the molecule due to its cage-like structure .Chemical Reactions Analysis
While specific chemical reactions involving “1-(Adamantan-1-yl)-2-phenylethan-1-one” are not available, reactions involving similar compounds have been reported . For instance, the reduction of “1-(Adamantan-1-yl)-2-azidoethan-1-one oxime” with LiAlH4 gave a racemic mixture of “1-(Adamantan-1-yl)ethane-1,2-diamine”, which was resolved with L-tartaric acid .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(Adamantan-1-yl)-2-phenylethan-1-one” are not explicitly mentioned in the available literature .Scientific Research Applications
Synthesis of Functional Adamantane Derivatives
The high reactivity of adamantane derivatives like 1-(Adamantan-1-yl)-2-phenylethan-1-one offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .
Production of Monomers
These compounds can be used in the production of monomers, which are the building blocks of polymers .
Creation of Thermally Stable Fuels and Oils
Adamantane derivatives can be used in the synthesis of thermally stable and high-energy fuels and oils .
Development of Bioactive Compounds
The unique structure and properties of adamantane derivatives make them useful in the development of bioactive compounds .
Pharmaceutical Applications
Adamantane derivatives have potential applications in the pharmaceutical industry .
Production of Diamond-Like Bulky Polymers (Diamondoids)
The unique structure of adamantane derivatives allows for the synthesis of higher diamond-like bulky polymers such as diamondoids .
Synthesis of Ureas
1-(Adamantan-1-yl)-2-phenylethan-1-one can be used in the synthesis of 1,3-disubstituted ureas, which are promising inhibitors of the human soluble epoxide hydrolase (hsEH) .
Production of New Materials Based on Natural and Synthetic Nanodiamonds
Recent advances in creating and utilizing new materials based on natural and synthetic nanodiamonds have made the study of adamantane derivatives increasingly relevant .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(1-adamantyl)-2-phenylethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O/c19-17(9-13-4-2-1-3-5-13)18-10-14-6-15(11-18)8-16(7-14)12-18/h1-5,14-16H,6-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKTHMJQGDPAHEX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601337482 | |
Record name | 2-Phenyl-1-tricyclo[3.3.1.13,7]dec-1-ylethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601337482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Adamantan-1-yl)-2-phenylethan-1-one | |
CAS RN |
268543-19-7 | |
Record name | 2-Phenyl-1-tricyclo[3.3.1.13,7]dec-1-ylethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601337482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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